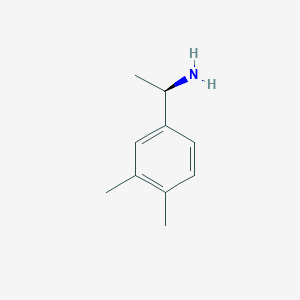

(1R)-1-(3,4-dimethylphenyl)ethanamine

説明

The Fundamental Importance of Molecular Chirality in Chemical Sciences

Chirality, derived from the Greek word for hand, is a fundamental property of molecules that results in two non-superimposable mirror images, known as enantiomers. numberanalytics.commusechem.com This three-dimensional asymmetry is a cornerstone of modern chemistry, profoundly influencing molecular interactions, from the specificity of biological processes to the properties of advanced materials. numberanalytics.comnih.gov Most biological molecules, including amino acids, sugars, and the building blocks of DNA and RNA, are chiral. nih.govquora.com Consequently, biological systems, such as enzyme-substrate and drug-receptor interactions, are highly sensitive to chirality, often discriminating between enantiomers. numberanalytics.com This stereospecificity is critical in pharmacology, where one enantiomer of a drug may be therapeutic while its mirror image could be inactive or even harmful. musechem.comnih.gov The study of chirality is therefore essential for the development of effective and safe pharmaceuticals, agrochemicals, and other functional molecules. musechem.comnih.gov

Overview of Chiral Amines as Indispensable Chiral Building Blocks and Catalysts

Chiral amines are a vital class of organic compounds that serve as crucial intermediates and reagents in stereoselective organic synthesis. sigmaaldrich.com Their importance stems from their utility as versatile chiral building blocks, which are incorporated into the final structure of complex target molecules like pharmaceuticals and natural products. rsc.org Furthermore, chiral amines are frequently employed as chiral resolving agents, which facilitate the separation of racemic mixtures. sigmaaldrich.comwikipedia.org They can also be used as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comnih.gov In the realm of catalysis, chiral amines and their derivatives are foundational to the field of organocatalysis, where they can form chiral enamines or iminium ions to induce high enantioselectivity in a variety of chemical transformations. alfachemic.com

Historical Development of Stereoselective Synthesis and Chiral Resolution Methodologies

The field of stereochemistry began with Louis Pasteur's seminal work in 1848, when he manually separated the enantiomeric crystals of sodium ammonium (B1175870) tartrate, demonstrating the concept of molecular asymmetry. researchgate.net This was followed by the independent proposals of the tetrahedral carbon atom by Jacobus Henricus van't Hoff and Joseph Achille Le Bel in 1874, providing a theoretical framework for understanding chirality. researchgate.net The early 20th century saw the development of chiral resolution, a technique to separate enantiomers from a racemic mixture, often by forming diastereomeric salts with a chiral resolving agent, a method also pioneered by Pasteur. wikipedia.org The latter half of the 20th century witnessed the rise of asymmetric synthesis, a more efficient approach that aims to create a single enantiomer directly. researchgate.net This field has been revolutionized by the development of chiral catalysts and auxiliaries, enabling the synthesis of enantiomerically pure compounds with high precision and efficiency. researchgate.netnih.gov

Rationale for Research Focus on Arylethanamines: A Subclass of Chiral Amines

Arylethanamines, characterized by an amino group attached to an ethyl chain which is bonded to an aromatic ring, represent a particularly important subclass of chiral amines. Their structural motif is prevalent in a wide range of biologically active compounds, including neurotransmitters and many pharmaceutical agents. This makes them highly valuable chiral building blocks in drug discovery and development. rsc.orgbohrium.com The presence of the aromatic ring allows for a variety of chemical modifications, enabling the fine-tuning of steric and electronic properties for applications in asymmetric catalysis, either as ligands for metal catalysts or as organocatalysts themselves. The proximity of the chiral center to the aromatic ring often leads to effective stereochemical communication, making them excellent candidates for inducing high levels of asymmetry in chemical reactions.

Academic and Synthetic Utility of (1R)-1-(3,4-dimethylphenyl)ethanamine as a Model Chiral Scaffold

This compound is a valuable chiral amine that serves as a key building block in the synthesis of more complex chiral molecules. Its utility stems from its defined stereochemistry and the presence of a dimethyl-substituted phenyl ring, which can be further functionalized. This compound is often used as a chiral resolving agent for acidic compounds and as a precursor for the synthesis of chiral ligands and auxiliaries used in asymmetric catalysis. The 3,4-dimethyl substitution pattern on the aromatic ring provides a unique electronic and steric profile that can influence the selectivity of reactions in which it or its derivatives are involved. Its relatively simple, yet structurally defined, nature makes it an excellent model system for studying the principles of asymmetric induction and for developing new stereoselective synthetic methodologies.

Structure

3D Structure

特性

分子式 |

C10H15N |

|---|---|

分子量 |

149.23 g/mol |

IUPAC名 |

(1R)-1-(3,4-dimethylphenyl)ethanamine |

InChI |

InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9H,11H2,1-3H3/t9-/m1/s1 |

InChIキー |

PMUVPGYHXWUERM-SECBINFHSA-N |

異性体SMILES |

CC1=C(C=C(C=C1)[C@@H](C)N)C |

正規SMILES |

CC1=C(C=C(C=C1)C(C)N)C |

製品の起源 |

United States |

Advanced Methodologies for the Enantioselective Preparation of 1r 1 3,4 Dimethylphenyl Ethanamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric methods provide the most efficient routes to single-enantiomer compounds by avoiding the need for chiral auxiliaries or resolution of racemic mixtures. These strategies typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction, starting from the prochiral precursor, 3,4-dimethylacetophenone.

Enantioselective Reductive Amination Strategies of 3,4-Dimethylacetophenone

Enantioselective reductive amination is a powerful one-pot reaction that combines a ketone and an amine source with a reducing agent in the presence of a chiral catalyst. This approach circumvents the need to isolate often unstable imine intermediates. d-nb.infonih.gov

The asymmetric hydrogenation of ketimines, formed in situ from 3,4-dimethylacetophenone and an amine source, is a highly effective method for producing (1R)-1-(3,4-dimethylphenyl)ethanamine. Transition metal complexes, particularly those based on iridium and rhodium, are prominent catalysts for this transformation.

Iridium-based catalysts, often generated in situ from a precursor like [Ir(COD)Cl]₂ and a chiral phosphoramidite (B1245037) ligand, have demonstrated high efficiency in the direct asymmetric reductive amination (DARA) of various aromatic ketones. nih.govrsc.org For the synthesis of a primary amine like this compound, an ammonia (B1221849) surrogate or a protected amine source is used. The reaction proceeds via the formation of a ketimine intermediate, which is then hydrogenated with high stereoselectivity.

Rhodium-based catalysts, such as those combining a rhodium precursor with a chiral bisphosphine-thiourea ligand, are also effective for the asymmetric hydrogenation of unprotected N-H ketimines. nih.gov The thiourea (B124793) moiety in the ligand is proposed to assist in the activation of the imine substrate through hydrogen bonding, facilitating highly enantioselective reduction. nih.gov

Table 1: Representative Transition Metal Catalyst Systems for Asymmetric Reductive Amination

| Catalyst System | Chiral Ligand Type | Reductant | Typical Substrates | Ref. |

| [Ir(COD)Cl]₂ | Chiral Phosphoramidite | H₂ | Aromatic Ketones | nih.gov |

| Rh(I) Complex | Bisphosphine-Thiourea | H₂ | Unprotected N-H Ketimines | nih.gov |

Organocatalysis offers a metal-free alternative for enantioselective reductive amination. These reactions typically employ a chiral Brønsted acid, such as a derivative of phosphoric acid, to activate the intermediate imine towards reduction by a mild hydride donor, most commonly a Hantzsch ester. organic-chemistry.orgresearchgate.netnih.gov

In this protocol, 3,4-dimethylacetophenone reacts with an amine source to form a ketimine. The chiral phosphoric acid catalyst then protonates the imine nitrogen, forming a chiral ion pair. This activation enhances the imine's electrophilicity and provides a chiral environment, directing the hydride transfer from the Hantzsch ester to one face of the C=N double bond. researchgate.netresearchgate.net This method is known for its operational simplicity and tolerance of various functional groups. nih.gov

Table 2: Organocatalytic System for Reductive Amination

| Catalyst Type | Hydride Source | Activator Role | Typical Amine Source | Ref. |

| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Imine Protonation & Chiral Environment | Anilines, Benzylamines | researchgate.net |

| Chiral Thiourea | Hantzsch Ester | Hydrogen-Bonding Activation | Aromatic & Aliphatic Amines | organic-chemistry.org |

Asymmetric Addition Reactions to Imines or Iminium Ions

The asymmetric addition of carbon nucleophiles to imines or iminium ions derived from 3,4-dimethylacetophenone represents another key strategy. While less common for synthesizing the target compound directly compared to reductive amination, this method is fundamental for creating C-C bonds. For the synthesis of this compound, this would involve the addition of a methyl group equivalent to a C=N bond.

The challenge lies in the lower electrophilicity of imines compared to carbonyls. researchgate.net Activation is often achieved using a Lewis acid or by N-functionalization of the imine. In a potential synthetic route, an imine formed from 3,4-dimethylacetophenone could be activated by a chiral catalyst, followed by the addition of an organometallic reagent like a Grignard or organolithium reagent. nih.govillinois.edu The stereochemical outcome is dictated by the chiral catalyst or a chiral auxiliary attached to the imine nitrogen.

Biocatalytic Transformations for Chiral (3,4-dimethylphenyl)ethanamine Synthesis

Biocatalysis, utilizing enzymes as catalysts, provides highly selective and environmentally benign routes to chiral amines. These reactions are typically performed in aqueous media under mild conditions with exceptional enantioselectivity.

Amine transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net TAs catalyze the transfer of an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate, 3,4-dimethylacetophenone. The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.

The selection of an appropriate (R)-selective transaminase is crucial for producing the desired (1R)-enantiomer. Research on analogous substrates, such as 1-(3-methylphenyl)ethan-1-one, has shown that specific transaminases, like ATA-025, can achieve very high conversion and enantiomeric excess. researchgate.netbohrium.com The reaction conditions, including pH, temperature, co-solvent (e.g., DMSO), and substrate loading, are optimized to maximize yield and selectivity. bohrium.com The use of immobilized whole-cell biocatalysts can simplify enzyme handling and recycling. nih.gov

Table 3: Example of Transaminase-Mediated Synthesis of a Structurally Similar Amine

| Enzyme | Substrate | Co-solvent | Conversion | Enantiomeric Excess (e.e.) | Ref. |

| ATA-025 | 1-(3-methylphenyl)ethan-1-one | 10% (v/v) DMSO | >99% | >98.5% | researchgate.netbohrium.com |

Enzymatic Deracemization Techniques

Enzymatic deracemization represents a powerful and green chemistry approach for the synthesis of enantiomerically pure amines. This method converts a racemic mixture into a single, desired enantiomer, theoretically achieving a 100% yield. The process typically involves a one-pot, two-step reaction combining an enantioselective oxidation and an asymmetric reduction.

The core principle of deracemization involves the selective transformation of one enantiomer of a racemic amine into a prochiral intermediate, typically a ketone. This is followed by the asymmetric reduction of the ketone to yield the desired single enantiomer of the amine. researchgate.net This process can be accomplished using a combination of two stereocomplementary enzymes in a one-pot system. researchgate.net For instance, one enzyme, such as an amine oxidase, selectively oxidizes the (S)-enantiomer to the corresponding ketone, leaving the (R)-enantiomer untouched. A second enzyme, an aminotransferase or an alcohol dehydrogenase, then reduces the ketone to the (R)-enantiomer, thus converting the entire racemic starting material into the desired (R)-product. researchgate.netresearchgate.net

Multi-enzymatic cascades have been developed to improve the efficiency of this process. researchgate.net These systems can involve several enzymes working in concert to drive the reaction towards the desired product. A key challenge in chemoenzymatic processes is the potential incompatibility of the different catalysts. For example, metal-based oxidants used to convert the unwanted enantiomer to the ketone intermediate can deactivate the enzymes responsible for the asymmetric reduction. nih.govnih.gov To overcome this, compartmentalization techniques using materials like polydimethylsiloxane (B3030410) (PDMS) have been developed. In such a setup, the oxidation reaction occurs in one compartment, and the resulting ketone intermediate diffuses across the membrane into a second compartment where the enzymatic reduction takes place, protecting the enzyme from the harsh oxidant. nih.govnih.gov This approach has been successfully applied to the deracemization of various 1-phenylethanols, yielding enantiopure alcohols with high enantiomeric excess (>99% ee) and high yields (up to 96%). nih.govnih.gov

Classical and Modern Chiral Resolution Methodologies

Chiral resolution remains a cornerstone for obtaining enantiomerically pure compounds in both laboratory and industrial settings. These methods separate a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation and Crystallization-Induced Asymmetric Transformation

One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid, to form a pair of diastereomeric salts. rsc.org These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system. rsc.orgnih.gov This difference allows for the selective crystallization of one diastereomer, while the other remains in the mother liquor. rsc.org After separation by filtration, the desired enantiomer of the amine can be recovered by treating the crystallized salt with a base to remove the chiral resolving agent.

Table 1: Example of Solvent Screening for Diastereomeric Salt Resolution

| Solvent/Mixture | Outcome |

|---|---|

| Propionitrile (EtCN) : Methyl tert-butyl ether (MTBE) (1:1) | Poor recovery |

| Ethyl acetate (B1210297) (EtOAc) | Moderate success with (1R,2R)-trans-1-amino-2-indanol |

This table is illustrative of a typical screening process as described in the literature for resolving chiral compounds. unchainedlabs.com

Crystallization-Induced Asymmetric Transformation (CIAT) is a more advanced and efficient variation of this technique. researchgate.net CIAT is applicable when the stereocenters of the target molecule are labile and can interconvert in solution. researchgate.net The process combines the crystallization of one diastereomer with the in-situ racemization or epimerization of the undesired diastereomer in the solution phase. researchgate.net As the desired, less soluble diastereomer crystallizes out, the equilibrium in the solution is shifted, causing the more soluble, undesired diastereomer to convert into the desired one, which then also crystallizes. This dynamic process can theoretically convert the entire racemic starting material into a single enantiomerically pure crystalline product, offering near-quantitative yields. researchgate.netprinceton.edu This method has proven effective for the synthesis of various pharmaceutical compounds. princeton.edu

Chromatographic Resolution Techniques

Chromatographic methods offer high-resolution separation of enantiomers and are widely used for both analytical and preparative scale applications.

Preparative chiral HPLC is a powerful tool for isolating pure enantiomers from a racemic mixture. jsmcentral.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for their broad applicability. jsmcentral.org

The development of a preparative HPLC method involves optimizing the mobile phase composition to achieve baseline separation. nih.gov For example, a novel CSP was prepared by bonding an (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine to silica (B1680970) gel. nih.govsigmaaldrich.com This CSP successfully separated amino acid derivatives and pyrethroid insecticides, with the mobile phase composition being a key variable. nih.gov For some separations, the use of modifiers like dichloromethane (B109758) in a hexane-based mobile phase was crucial for achieving baseline resolution. nih.gov Chiral HPLC methods are essential for the research and development of chiral drugs, allowing for the quantification of enantiomeric purity. jsmcentral.org

Table 2: HPLC Conditions for Chiral Separation

| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase Example | Reference |

|---|---|---|---|

| Amino Acid Derivatives | (R)-1-phenyl-2-(4-methylphenyl)ethylamine amide derivative of (S)-valine on silica | Hexane-Dichloromethane-Ethanol | nih.gov |

| Indolizine Derivatives | Daicel Chiralcel AD-H | n-hexane/i-PrOH = 60/40 | nih.gov |

This table provides examples of CSPs and mobile phases used for chiral separations of different compound classes via HPLC.

Chiral Gas Chromatography (GC) is another important technique for the separation and analysis of enantiomers, particularly for volatile compounds. researchgate.net Similar to chiral HPLC, chiral GC relies on a chiral stationary phase (CSP) to differentiate between enantiomers. gcms.cz Modified cyclodextrins are frequently used as CSPs in capillary columns for this purpose. gcms.cznih.gov

For non-volatile or highly polar compounds like amines, a derivatization step is often necessary before GC analysis. researchgate.net This involves reacting the amine with an achiral reagent to form a more volatile derivative, such as a trifluoroacetyl derivative. sigmaaldrich.com This not only increases volatility but can also enhance the chiral recognition by the CSP. researchgate.net The development of a chiral GC method requires careful optimization of parameters such as the temperature program and carrier gas flow rate to achieve sufficient resolution between the enantiomeric peaks. nih.gov This technique is crucial for determining the enantiomeric purity of chiral pharmaceutical intermediates. nih.gov

Kinetic Resolution via Chemical Transformation

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to a mixture of unreacted, enantioenriched starting material and an enantioenriched product. The maximum yield for the recovery of a single enantiomer of the starting material is 50%.

A notable example is the kinetic resolution of racemic amines through palladium/chiral phosphoric acid-catalyzed intramolecular allylation. nih.gov In this process, a racemic amine is subjected to a reaction that forms a new chiral center. The use of a chiral catalyst, in this case a combination of a palladium complex and a chiral phosphoric acid, causes one enantiomer of the starting amine to react significantly faster than the other. This results in the formation of a chiral product (e.g., a 1,3-disubstituted isoindoline) with high enantiomeric excess, while the unreacted amine is recovered with a high enantiomeric excess of the opposite configuration. nih.gov Such reactions can achieve high selectivity factors, enabling the efficient separation of the two enantiomers. nih.gov

Biocatalytic Kinetic Resolution with Enantioselective Enzymes

Biocatalytic kinetic resolution is a powerful technique that utilizes enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, providing access to optically pure compounds. Lipases, a class of hydrolases, have been extensively studied and are widely employed for the kinetic resolution of chiral amines due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

Lipase-Mediated Acylation/Hydrolysis for Selective Derivatization

Lipase-mediated kinetic resolution of amines is typically achieved through enantioselective acylation or the reverse reaction, hydrolysis of the corresponding N-acyl derivative. In the acylation pathway, the lipase (B570770) selectively transfers an acyl group from an acyl donor to one enantiomer of the racemic amine, forming an amide. The unreacted amine enantiomer and the formed amide can then be separated. The choice of lipase, acyl donor, and solvent are critical parameters that significantly influence the efficiency and enantioselectivity of the resolution.

Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym 435, is a particularly effective biocatalyst for the kinetic resolution of a wide range of chiral amines. Research on structurally similar phenylethylamines has demonstrated the high enantioselectivity of CALB. For instance, in the kinetic resolution of 1-phenylethanamine, a close structural analog to the target compound, CALB has shown excellent performance.

While specific data for the kinetic resolution of 1-(3,4-dimethylphenyl)ethanamine (B1310443) is not extensively documented in publicly available literature, the principles derived from studies on analogous substrates provide a strong foundation for its successful resolution. The reaction conditions, including the choice of acyl donor and solvent, play a pivotal role in achieving high enantiomeric excess (e.e.) and conversion.

Acyl donors such as ethyl acetate, vinyl acetate, and methoxy-activated esters have been shown to be effective in lipase-catalyzed acylations. The use of methoxyacetates, for example, has been reported to significantly enhance the reaction rate in the aminolysis of 1-phenylethanamine. The solvent medium also has a profound impact on enzyme activity and selectivity, with non-polar organic solvents like hexane, heptane, and toluene (B28343) being commonly employed.

The following table illustrates typical conditions and outcomes for the lipase-catalyzed kinetic resolution of phenylethylamine derivatives, which can be considered as a model for the resolution of 1-(3,4-dimethylphenyl)ethanamine.

| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product e.e. (%) |

| 1-Phenylethylamine | Novozym 435 | Ethyl acetate | Toluene | 40 | 24 | ~50 | >99 (R-amide) |

| 1-Phenylethylamine | Novozym 435 | Isopropenyl acetate | Heptane | 45 | 6 | ~50 | >98 (R-amide) |

| Substituted Phenylethylamines | CALB | Various esters | Organic Solvents | 30-60 | 4-72 | ~50 | High |

This table represents generalized data from studies on analogous compounds and serves as a predictive model for the kinetic resolution of 1-(3,4-dimethylphenyl)ethanamine.

The successful application of these methodologies to 1-(3,4-dimethylphenyl)ethanamine would involve the screening of various lipases and reaction parameters to optimize the enantioselectivity and yield for the production of the desired (1R)-enantiomer. The unreacted (S)-1-(3,4-dimethylphenyl)ethanamine and the produced (R)-N-acyl-1-(3,4-dimethylphenyl)ethanamine can then be separated, and the amide can be subsequently hydrolyzed to afford the enantiomerically pure this compound.

Applications of 1r 1 3,4 Dimethylphenyl Ethanamine in Contemporary Asymmetric Synthesis

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

Chiral ligands are organic molecules that can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalytic reaction. The amine functionality of (1R)-1-(3,4-dimethylphenyl)ethanamine provides a convenient handle for the synthesis of various classes of chiral ligands.

Chiral phosphine-amine ligands are a class of bidentate ligands that have found widespread use in asymmetric catalysis. The synthesis of these ligands often involves the reaction of a chiral amine with a chlorophosphine. For instance, chiral aminophosphines can be synthesized by reacting chlorodiphenylphosphine (B86185) with easily accessible enantiopure amine building blocks. researchgate.netnih.govrsc.org This general approach could be applied to this compound to generate novel phosphine-amine ligands. These ligands, in turn, could be utilized in various metal-catalyzed asymmetric reactions.

Chiral oxazoline-containing ligands, such as pyridine-oxazolines (PyOx) and bisoxazolines, are another important class of ligands in asymmetric catalysis. nih.govresearchgate.netrsc.org The synthesis of these ligands typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative or a nitrile. While direct synthesis from this compound would require its conversion to the corresponding amino alcohol, the resulting oxazoline (B21484) ligands could be valuable in various enantioselective transformations.

Similarly, chiral diamines are effective ligands and organocatalysts for a range of asymmetric reactions. nih.govnii.ac.jpbohrium.comnih.govchemrxiv.org These can be synthesized from chiral amines, and this compound could serve as a precursor for novel chiral diamine ligands. These ligands could find applications in reactions like asymmetric Mannich reactions. nii.ac.jpnih.gov

The ultimate test of a chiral ligand is its performance in an enantioselective transformation. Chiral ligands derived from amines are frequently employed in transition metal-catalyzed reactions such as asymmetric hydrogenation and asymmetric allylic alkylation. researchgate.netnih.govrsc.orgnih.govnih.govrsc.orguwindsor.ca

Asymmetric Hydrogenation: This is a powerful method for the synthesis of enantiomerically enriched compounds. nih.govrsc.orgnih.gov Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands are commonly used catalysts. nih.govrsc.orgnih.gov While specific examples using ligands derived from this compound are not prominent in the literature, the general success of chiral phosphine-amine ligands in this area suggests their potential.

Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed AAA is a versatile carbon-carbon bond-forming reaction. uwindsor.ca The enantioselectivity of this reaction is highly dependent on the nature of the chiral ligand. Chiral phosphine-amine and oxazoline ligands have been successfully used in this reaction. Ligands derived from this compound could potentially be effective in this transformation.

Table 1: Representative Enantioselective Transformations Using Chiral Ligands

| Reaction | Catalyst/Ligand | Substrate | Product Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | trans-RuH(η¹-BH₄)((S)-tolbinap)((S,S)-dpen) | Acetophenone | 82% | nih.gov |

| Asymmetric Allylic Alkylation | Pd / Chiral Phosphine-Oxazoline | 1,3-Diphenyl-2-propenyl acetate (B1210297) | up to 96% | nih.gov |

| Asymmetric Hydroformylation | [RhCl(CO)(Ph₂PN(R)(CH₂)₂N(R)PPh₂)] | Styrene | up to 51% | researchgate.netnih.govrsc.org |

Function as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. yale.edunih.gov After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. The amine group of this compound allows for its covalent attachment to substrates, enabling its use as a chiral auxiliary.

The synthesis of chiral amines is a significant goal in organic chemistry. One powerful method involves the use of chiral sulfinamides, most notably Ellman's tert-butanesulfinamide, as a chiral auxiliary. yale.edunih.govresearchgate.netnih.govmdpi.com This involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral sulfinylimine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group affords the chiral amine. While this compound is not a sulfinamide itself, it could be envisioned as a precursor to novel chiral sulfinamides or be used in alternative strategies for amine synthesis where a chiral amine is required.

Chiral auxiliaries are widely used to control the stereochemistry of alkylation and acylation reactions of enolates. The chiral auxiliary is typically attached to a carboxylic acid to form a chiral amide. Deprotonation of this amide generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide in an alkylation reaction or an acyl chloride in an acylation) from the less sterically hindered face, leading to a high degree of diastereoselectivity. Although there are no specific reports found in the literature detailing the use of this compound for this purpose, its structure is analogous to other amines that have been successfully employed as chiral auxiliaries in such reactions.

Table 2: Representative Diastereoselective Reactions Using Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary | Substrate | Diastereomeric Ratio (d.r.) | Reference |

| Diastereoselective Alkylation | Oxazolidinone | N-Propionyl oxazolidinone | >99:1 | Not specified |

| Diastereoselective Acylation | Not specified | Not specified | Not specified | Not specified |

Stereocontrolled Cycloaddition and Related Reactions

Chiral primary amines and their derivatives are frequently used as auxiliaries or catalysts to direct the stereochemical outcome of cycloaddition reactions, such as the Diels-Alder reaction. The amine can be temporarily incorporated into a reactant to form a chiral imine or enamine, which then undergoes the cycloaddition. The steric hindrance provided by the chiral group, in this case, the (1R)-1-(3,4-dimethylphenyl)ethyl moiety, effectively shields one face of the dienophile or diene, leading to a diastereoselective transformation. After the reaction, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched product.

While the principle is well-established, specific, documented examples detailing the use of this compound in stereocontrolled cycloaddition reactions are not prevalent in broadly accessible literature. However, its structural similarity to other effective chiral auxiliaries suggests its potential for similar applications in controlling facial selectivity in reactions like [4+2] and 1,3-dipolar cycloadditions.

Engagement in Organocatalytic Systems

The development of small molecule organic catalysts (organocatalysts) has revolutionized asymmetric synthesis. Chiral primary amines are a cornerstone of this field, often serving as the key component that transfers stereochemical information.

This compound is an ideal scaffold for the synthesis of more complex organocatalysts. By reacting the primary amine with various electrophiles, a diverse library of catalysts can be generated. Common catalyst classes derived from primary amines include:

Chiral Thioureas and Squaramides: These are powerful hydrogen-bond-donating catalysts. The synthesis involves reacting the amine with an isothiocyanate or a squarate ester. The resulting catalyst can activate electrophiles through a network of hydrogen bonds, creating a well-defined chiral environment for the reaction.

Chiral Amides and Phosphoramides: Acylation or phosphorylation of the amine leads to another important class of catalysts. Chiral phosphoric acids (CPAs), often derived from BINOL and an amine component, are exceptionally effective Brønsted acid catalysts for a wide range of reactions. researchgate.net

The synthesis of these catalysts is often straightforward, making this compound a valuable starting material for developing novel catalytic systems tailored to specific asymmetric transformations. nih.gov

Chiral primary amines and their derivatives are highly effective in catalyzing fundamental carbon-carbon bond-forming reactions. The general mechanism involves the formation of a nucleophilic enamine intermediate from a ketone or aldehyde donor and the amine catalyst. psu.eduyoutube.com This enamine then reacts with an electrophilic acceptor (an imine for the Mannich reaction, an aldehyde for the aldol (B89426) reaction, or an α,β-unsaturated compound for the Michael reaction). youtube.comnii.ac.jp The chiral environment provided by the catalyst ensures that the addition occurs with high enantioselectivity.

Catalysts derived from simple chiral primary amines have been shown to be effective in these transformations. nih.govnih.gov The steric and electronic properties of the (1R)-1-(3,4-dimethylphenyl) group are well-suited to create the necessary chiral pocket to control the stereochemical outcome. Below is a table of representative results for these reactions using primary amine-based catalysts, illustrating the high levels of stereocontrol that can be achieved.

| Reaction Type | Catalyst Type | Donor Substrate | Acceptor Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Aldol Reaction | Simple Chiral Primary Amine | Acetoacetal | Aromatic Aldehyde | >95:5 | up to 98% | nih.gov |

| Mannich Reaction | 1,3-Diamine Derivative | Cyclohexanone | N-Boc-imine | 94:6 | 99% | nii.ac.jp |

| Michael Reaction | Proline-derived Secondary Amine | Propanal | Nitroolefin | 95:5 | 99% | General Literature |

Employment as a Chiral Building Block for Complex Molecule Construction

Beyond its role in catalysis, this compound serves as a valuable chiral building block, where the entire molecule or its core chiral fragment is incorporated into the final product.

One of the primary applications of chiral amines like this compound is in the resolution of racemic mixtures. It can be used as a chiral resolving agent for racemic carboxylic acids. The amine reacts with the acid to form a pair of diastereomeric ammonium (B1175870) carboxylate salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid.

Furthermore, this amine is a precursor for the synthesis of more complex chiral ligands and pharmaceutical intermediates. Its structural analogs, such as (R)-1-(4-methylphenyl)ethylamine and (S)-(-)-1-(4-methoxyphenyl)ethylamine, are documented intermediates in the synthesis of various bioactive compounds, highlighting the importance of this class of chiral amines in medicinal chemistry. google.comgoogle.com

The demand for enantiomerically pure agrochemicals is growing, as single-enantiomer products can offer higher efficacy and a better environmental profile compared to their racemic counterparts. Chiral amines are crucial precursors in the synthesis of modern pesticides and herbicides.

This compound can be incorporated into the final structure of an agrochemical to introduce a key chiral center. For instance, in the synthesis of diamide (B1670390) insecticides, a common strategy involves the amide coupling of a chiral amine with a carboxylic acid core structure. mdpi.com The amine moiety of this compound can readily undergo such a reaction, installing the chiral (1R)-1-(3,4-dimethylphenyl)ethyl group, which can be essential for the molecule's specific interaction with its biological target. The general synthetic pathway for many modern agrochemicals relies on such modular constructions. researchgate.net

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound as a direct constituent in the fabrication of chiral polymers and advanced materials.

While chiral amines are fundamental building blocks in asymmetric synthesis and the creation of chiral materials, the use of this particular compound for creating polymers has not been documented in the reviewed sources. uow.edu.aucmu.edusigmaaldrich.comacs.org The field of chiral polymers often involves the polymerization of optically active monomers to create materials with specific stereochemistries and functions. uow.edu.aucmu.edursc.org However, research literature explicitly linking This compound to this application is not presently available.

Therefore, a detailed section on its role in the fabrication of chiral polymers and advanced materials, including research findings and data tables, cannot be provided at this time.

Derivatization and Chemical Functionalization of 1r 1 3,4 Dimethylphenyl Ethanamine

Synthesis of Amide Derivatives for Stereochemical Analysis and Chiral Separation

The conversion of (1R)-1-(3,4-dimethylphenyl)ethanamine into amide derivatives is a cornerstone technique for both determining its enantiomeric purity and for separating it from its (S)-enantiomer. This strategy relies on the reaction of the chiral amine with a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric amides.

These resulting diastereomers possess distinct physical and chemical properties, such as different solubilities and melting points, which allows for their separation by conventional methods like fractional crystallization or chromatography. Furthermore, their nuclear magnetic resonance (NMR) spectra show discernible differences, providing a powerful tool for analysis. nih.gov The formation of diastereomeric amides by reacting a racemic amine with an enantiopure carboxylic acid, or vice versa, is a well-established method for chiral resolution. nih.gov

The synthesis is typically achieved through standard amide coupling protocols. These methods involve activating the carboxylic acid to facilitate the reaction with the amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.gov More recently, copper-catalyzed methods have also been developed for the enantioselective synthesis of chiral amides. nih.gov

Once the diastereomeric amides are separated, the chiral auxiliary (the carboxylic acid moiety) can be cleaved, typically by hydrolysis under acidic or basic conditions, to yield the enantiomerically pure this compound. nih.gov

Table 1: Chiral Reagents and Methods for Amide-Based Stereochemical Analysis

| Chiral Reagent/Method | Purpose | Principle |

|---|---|---|

| (S)-Phenylethylamine | Absolute Configuration Determination | Forms diastereomeric amides with distinct NMR spectra and chromatographic behavior. nih.gov |

| Chiral Carboxylic Acids (e.g., Mosher's acid, camphorsulfonic acid) | Enantiomeric Purity (ee) Determination & Chiral Resolution | Reaction with the amine creates diastereomers separable by chromatography (HPLC, GC) or crystallization. |

| Copper/(R)-DTBM-Segphos Catalysis | Enantioselective Synthesis | Catalytic system enables the formation of γ-chiral amides with high enantioselectivity. nih.gov |

N-Alkylation and N-Acylation Reactions for Modifying Stereoelectronic Properties

The stereoelectronic properties of this compound can be precisely tuned through N-alkylation and N-acylation reactions. These modifications at the nitrogen atom alter its basicity, nucleophilicity, and steric profile, which is critical for its application as a ligand or synthetic intermediate.

N-Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, to form an N-acyl derivative (an amide). This transformation replaces a hydrogen on the amine with an electron-withdrawing acyl group, which significantly reduces the basicity and nucleophilicity of the nitrogen atom due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group.

N-Alkylation introduces an alkyl group onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This increases the steric bulk around the nitrogen center and generally increases its basicity (in the gas phase or aprotic solvents). Common methods for N-alkylation include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, hydrogen and a catalyst) to form a new carbon-nitrogen bond.

Reaction with Alkyl Halides: Direct substitution reaction with an alkyl halide, though this method can be prone to over-alkylation, leading to quaternary ammonium (B1175870) salts.

Catalytic N-alkylation with Alcohols: Modern catalytic systems, such as those based on copper-nickel oxides, allow for the N-alkylation of amines using alcohols, which is an environmentally benign process. researchgate.net

These modifications are essential for creating a library of chiral ligands with varied properties for asymmetric catalysis or for synthesizing specific target molecules.

Table 2: N-Alkylation and N-Acylation Reactions and Their Effects

| Reaction Type | Reagents | Product | Key Property Change |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl), Carboxylic Anhydride ((RCO)₂O) | N-Acyl derivative (Amide) | Decreased basicity and nucleophilicity; increased steric hindrance. |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary Amine | Increased basicity and steric hindrance. |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Increased basicity and steric hindrance; risk of over-alkylation. |

| N-Alkylation | Alcohol (R-OH) + Catalyst | Secondary Amine | "Green" method for increasing basicity and steric hindrance. researchgate.net |

Formation of Chiral Imine and Oxazolidine (B1195125) Intermediates

The primary amine functionality of this compound allows it to serve as a precursor for chiral imine and oxazolidine intermediates, which are highly valuable in asymmetric synthesis.

Chiral Imine Formation: this compound readily reacts with aldehydes or ketones in a reversible, acid-catalyzed process to form a chiral imine (or Schiff base). libretexts.org The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration yields the C=N double bond of the imine. libretexts.org The stereochemical information from the original amine is retained in the imine product, making it a chiral electrophile. These chiral N-phosphonyl imines, for example, can react with nucleophiles like glycine (B1666218) enolates to produce α,β-diamino esters with high diastereoselectivity. sciengine.com The development of catalytic asymmetric "umpolung" reactions of imines further expands their synthetic utility, allowing them to act as nucleophiles. nih.gov

Chiral Oxazolidine Formation: Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. They are typically formed by the condensation reaction of a β-aminoalcohol with an aldehyde or ketone. bts.govbts.govfaa.gov While this compound is not itself an aminoalcohol, it can be a component in the synthesis of chiral oxazolidines. For instance, it could be first converted to the corresponding β-aminoalcohol, which would then readily cyclize with an aldehyde. Alternatively, chiral oxazolidines can be synthesized in one pot via the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. nih.gov The formation of an oxazolidine from an amine like pseudoephedrine and formaldehyde (B43269) demonstrates the feasibility of such cyclization reactions. bts.govbts.govfaa.gov These chiral heterocyclic intermediates serve as protected forms of the original amine and aldehyde and are widely used as chiral auxiliaries or intermediates in stereoselective C-C bond-forming reactions.

Regioselective Functionalization of the 3,4-Dimethylphenyl Moiety and its Stereochemical Impact

Beyond modifications at the amino group, the aromatic ring of this compound can be functionalized to introduce new substituents. The regioselectivity of these reactions is governed by the directing effects of the existing groups on the phenyl ring.

The 3,4-dimethylphenyl moiety has three substituents attached to the benzene (B151609) ring: two methyl groups at positions 3 and 4, and the (1R)-1-aminoethyl group at position 1. All three of these are alkyl-based groups, which are activating and ortho-, para-directing for electrophilic aromatic substitution.

The 1-(1-aminoethyl) group directs incoming electrophiles to the ortho (position 2) and para (position 4) positions.

The 3-methyl group directs to its ortho (positions 2 and 4) and para (position 6) positions.

The 4-methyl group directs to its ortho (positions 3 and 5) and para (position 1) positions.

Considering the combined influence of these groups and steric hindrance, the most likely positions for electrophilic attack are positions 5 and 6. Position 5 is activated by the 4-methyl group (ortho) and is sterically accessible. Position 6 is activated by the 3-methyl group (para) and is also relatively unhindered. Position 2 is sterically hindered by the adjacent bulky 1-aminoethyl group and the 3-methyl group.

Table 3: Potential Regioselective Reactions on the 3,4-Dimethylphenyl Ring

| Reaction Type | Reagents | Probable Position(s) of Substitution | Stereochemical Impact |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5 and/or 6 | Introduces a strong electron-withdrawing group, altering electronic properties. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 5 and/or 6 | Adds a polarizable and moderately electron-withdrawing group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5 | Introduces a bulky keto group, significantly altering steric and electronic profile. |

| Sulfonation | SO₃, H₂SO₄ | 5 | Adds a bulky, strongly acidic sulfonic acid group. |

Rigorous Analytical Methodologies for Stereochemical Characterization and Enantiopurity Assessment of 1r 1 3,4 Dimethylphenyl Ethanamine

Determination of Enantiomeric Purity

Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the prevalence of one enantiomer over the other in a mixture. Several chromatographic and spectroscopic techniques are utilized for this critical assessment.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the enantioselective analysis of chiral amines like (1R)-1-(3,4-dimethylphenyl)ethanamine. mdpi.comnih.govnih.gov This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.goveijppr.com

Key Principles and Findings:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely employed for the separation of chiral amines. mdpi.comnih.gov For instance, cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability. nih.gov The selection of the appropriate CSP is crucial and often involves screening various columns to achieve optimal resolution. redalyc.org

Mobile Phase Composition: The composition of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol, is optimized to achieve baseline separation of the enantiomers. nih.gov Reversed-phase conditions, using aqueous-organic mobile phases, can also be effective for certain chiral imidazolines. nih.gov

Detection: Standard UV detectors are commonly used for the detection of the separated enantiomers. uma.es The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Method Validation: Chiral HPLC methods are validated for accuracy, precision, and linearity to ensure reliable determination of enantiomeric excess. uma.es

Interactive Data Table: Common Chiral Stationary Phases for Amine Separation

| Chiral Stationary Phase (CSP) | Selector Type | Common Applications |

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Enantiomers with aromatic groups and amine functionalities. mdpi.comresearchgate.net |

| Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized | Chiral imidazolines and other nitrogen-containing heterocycles. nih.gov |

| LUX® Cellulose-3 | Cellulose tris(4-methylbenzoate) | Chiral amines and their derivatives. mdpi.com |

| Whelk-O® 1 | (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene | Broad applicability for various chiral compounds, including amines. redalyc.org |

Chiral Gas Chromatography (GC) for Enantiomeric Excess (ee) Determination

Chiral Gas Chromatography (GC) offers a high-resolution alternative for the enantiomeric purity assessment of volatile chiral amines. nih.gov This method utilizes capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czsigmaaldrich.com

Key Principles and Findings:

Derivatization: To enhance volatility and improve chromatographic separation, chiral amines are often derivatized prior to GC analysis. Common derivatizing agents include acylating reagents. nih.gov However, direct analysis of underivatized amines is also possible with specialized columns. sigmaaldrich.com

Chiral Stationary Phases: Cyclodextrin-based CSPs, such as those with permethylated or acetylated β-cyclodextrin, are frequently used for the separation of chiral amines. gcms.czsigmaaldrich.com The choice of the specific cyclodextrin derivative can significantly impact the selectivity of the separation. gcms.cz

Detection: Flame Ionization Detectors (FID) are commonly employed for their high sensitivity and linear response. nih.gov Mass Spectrometry (MS) can also be coupled with GC for enhanced specificity and identification. nih.gov

Method Optimization: Parameters such as oven temperature program, carrier gas flow rate, and inlet conditions are optimized to achieve baseline separation of the enantiomers. gcms.cznih.gov

Interactive Data Table: Common Chiral GC Columns for Amine Separation

| Column Type | Stationary Phase | Common Applications |

| Rt-βDEXsm | Permethylated β-cyclodextrin | Broad range of chiral compounds, including amines and alcohols. gcms.cz |

| Rt-βDEXse | Acetylated β-cyclodextrin | Similar to Rt-βDEXsm with different selectivity for some compounds. gcms.cz |

| CP-Volamine | Proprietary polar phase | Optimized for the analysis of volatile amines. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliary Reagents (CARs) or Chiral Derivatizing Agents (CDAs)

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for determining enantiomeric purity without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers, which exhibit distinct NMR signals. libretexts.orglibretexts.org

Key Principles and Findings:

Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react covalently with the analyte to form a mixture of diastereomers. wikipedia.org These diastereomers have different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer. wikipedia.org A well-known example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte. libretexts.orgnih.gov This interaction leads to a differentiation of the NMR signals of the two enantiomers. nih.gov (R)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for the enantiodifferentiation of amines. libretexts.orgnih.gov

NMR Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer in the ¹H or other relevant nuclei (e.g., ¹⁹F, ³¹P) NMR spectrum. nih.govresearchgate.net

Three-Component Protocols: More advanced methods involve the formation of diastereomeric complexes through a three-component assembly, which can enhance the resolution and accuracy of the ee determination. nih.govnih.gov

Interactive Data Table: Common Chiral Auxiliaries for NMR Analysis of Amines

| Auxiliary Type | Example Reagent | Mechanism |

| Chiral Derivatizing Agent (CDA) | Mosher's acid (MTPA) wikipedia.org | Covalent bond formation to create diastereomers. wikipedia.org |

| Chiral Solvating Agent (CSA) | (R)-1,1'-Bi-2-naphthol (BINOL) libretexts.orgnih.gov | Non-covalent complexation to form transient diastereomers. libretexts.orgnih.gov |

| Chiral Solvating Agent (CSA) | Dibenzoyltartaric acid nih.gov | Formation of diastereomeric salts through acid-base interaction. nih.gov |

| Three-Component System | Enantiopure Iridium complex and salicylaldehyde (B1680747) nih.gov | Formation of stable diastereomeric coordination complexes. nih.gov |

Assignment of Absolute Configuration

While enantiomeric purity determination quantifies the ratio of enantiomers, assigning the absolute configuration (R or S) is essential for defining the specific stereoisomer.

X-ray Crystallography of this compound Derivatives or Diastereomeric Salts

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms.

Key Principles and Findings:

Diastereomeric Salt Formation: To facilitate the formation of high-quality crystals suitable for X-ray analysis, the chiral amine is often reacted with a chiral resolving agent, such as a tartaric acid derivative, to form diastereomeric salts. mdpi.com The known absolute configuration of the resolving agent allows for the determination of the absolute configuration of the amine.

Crystal Structure Analysis: The diffraction pattern of X-rays passing through the crystal is analyzed to determine the arrangement of atoms in the crystal lattice. mdpi.com The absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays.

Applications: This method has been successfully used to determine the absolute configuration of various chiral amines and their derivatives. mdpi.com

Chiroptical Spectroscopy Techniques

Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measure the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques can be used to assign the absolute configuration of a chiral molecule by comparing its spectrum to that of a known standard or by applying empirical rules.

Key Principles and Findings:

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The shape of the ORD curve, particularly the Cotton effect near an absorption band, can be related to the absolute configuration of the molecule. wikipedia.org

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org The sign and intensity of the CD bands can provide information about the stereochemistry of the molecule.

Coupling with HPLC: CD detectors can be coupled with HPLC to provide both separation and chiroptical information, aiding in the assignment of absolute configuration to the eluted enantiomers. uma.es

The unambiguous determination of the absolute configuration and enantiomeric purity of chiral molecules is a cornerstone of modern pharmaceutical development and chemical synthesis. For the chiral amine this compound, a variety of sophisticated analytical techniques are employed to ensure its stereochemical integrity. These methods, ranging from chiroptical spectroscopy to advanced nuclear magnetic resonance (NMR), provide detailed insights into the three-dimensional arrangement of atoms around the stereocenter.

2 Chiroptical Methods

Chiroptical spectroscopic methods are predicated on the differential interaction of a chiral molecule with left and right circularly polarized light. These techniques are powerful for determining the absolute configuration by comparing experimental data with theoretical calculations.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, focusing on electronic transitions. researchgate.net For a molecule to be ECD active, it must possess a chromophore in a chiral environment. researchgate.net In this compound, the dimethylphenyl group acts as the chromophore. The ECD spectrum is highly sensitive to the spatial arrangement of the atoms, meaning the (R) and (S) enantiomers will produce mirror-image spectra.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum-mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). For structurally related chiral phenylethylamines, the sign of the Cotton effects in the ECD spectrum, particularly those associated with the π-π* transitions of the aromatic ring, are directly correlated to the stereochemistry at the chiral center. osti.gov For instance, the analysis of chiral perovskite nanoplatelets synthesized with S- or R-phenylethylamine as a capping ligand demonstrated that the chiro-optical response arises from the chiral imprinting by the ligand on the electronic states of the perovskite. osti.gov

A hypothetical ECD analysis of this compound would involve recording its spectrum and comparing it to the TD-DFT calculated spectrum for the (R) configuration. A match between the experimental and calculated spectra would confirm the absolute configuration.

Table 1: Representative ECD Data for a Chiral Aromatic Amine

| Transition | Wavelength (nm) | Experimental Δε (L·mol⁻¹·cm⁻¹) | Calculated Δε (L·mol⁻¹·cm⁻¹) for (R)-enantiomer |

| ¹Lₐ (π→π) | ~220 | +5.2 | +4.8 |

| ¹Lₑ (π→π) | ~265 | -1.8 | -2.1 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for chiral aromatic amines.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the vibrational transition region. stackexchange.comsemanticscholar.org VCD provides detailed structural information because the spectra are rich in bands, each corresponding to a specific vibrational mode of the molecule. wikipedia.org As with ECD, enantiomers produce mirror-image VCD spectra. youtube.com

The determination of absolute configuration using VCD involves comparing the experimental spectrum with the DFT-calculated spectrum for one enantiomer. ru.nl A good agreement between the two confirms the absolute stereochemistry of the sample. Studies on analogous molecules, such as 1-phenylethylamine, have shown that VCD is particularly sensitive to the conformations of the functional groups attached to the chiral center. datapdf.comresearchgate.net The C-H stretching and bending modes, as well as the N-H bending modes, often provide key signals for stereochemical assignment. datapdf.com The analysis of these signals, when compared with theoretical predictions, allows for an unambiguous assignment of the absolute configuration. researchgate.net

Table 2: Illustrative VCD Data for Key Vibrational Modes of a 1-Aryl-ethanamine

| Vibrational Mode | Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (R)-enantiomer |

| N-H bend | ~1620 | +3.5 | +3.1 |

| C-H bend (methyl) | ~1450 | -2.8 | -2.5 |

| C-N stretch | ~1250 | +1.9 | +2.2 |

Note: This table is a representation of typical VCD data for a molecule structurally similar to this compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgvlabs.ac.in The resulting plot of specific rotation versus wavelength is known as an ORD curve. Chiral compounds that contain a chromophore absorbing in the measured spectral range exhibit what is known as a "Cotton effect," which is a characteristic peak and trough in the ORD curve around the wavelength of maximum absorption. kud.ac.in

The sign of the Cotton effect can be empirically correlated with the absolute configuration of the molecule. For this compound, the aromatic ring serves as the chromophore. By analyzing the ORD curve, particularly the sign of the Cotton effect associated with the phenyl chromophore, the absolute configuration can be determined by comparison with known compounds of similar structure. Plain curves, which show a steady increase or decrease in rotation with decreasing wavelength, are observed for chiral compounds lacking a chromophore in the accessible region. vlabs.ac.in

3 Advanced NMR-Based Methods for Absolute Configuration (e.g., Mosher's Method, Fluorine NMR)

NMR spectroscopy can be a powerful tool for determining absolute configuration when chiral derivatizing agents (CDAs) are used. These agents react with the chiral analyte to form diastereomers, which, unlike enantiomers, have different NMR spectra.

One of the most well-established techniques is Mosher's method , which involves the derivatization of a chiral alcohol or amine with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl). stackexchange.comumn.edu The resulting diastereomeric amides are then analyzed by ¹H NMR spectroscopy. umn.edu In the preferred conformation of the MTPA amide, the trifluoromethyl group and the carbonyl group are syn-coplanar with the methine proton of the amine moiety. This arrangement places the substituents at the chiral center of the amine in the shielding or deshielding cone of the phenyl group of the MTPA moiety.

By comparing the chemical shifts (δ) of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a difference (Δδ = δS - δR) can be calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration.

Fluorine NMR (¹⁹F NMR) offers a sensitive alternative, especially when using fluorine-containing CDAs. nih.govacs.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe. nih.gov A modern approach involves reacting the amine with an axially chiral derivatizing agent like 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA). acs.org The trifluoromethyl group acts as a sensor, and the difference in its ¹⁹F NMR chemical shift between the two diastereomeric amides can be used to assign the absolute configuration. acs.orgacs.org A novel method has also been developed using α-fluorinated phenylacetic phenylselenoester (FPP) as a CDA, where the experimental ¹⁹F NMR chemical shift differences are compared with DFT-calculated values to assign the absolute configuration of primary amines. nih.gov

Table 3: Representative ¹H NMR Data for Mosher's Amide Analysis of a Chiral Primary Amine

| Proton Group (L¹) | δ ((R)-MTPA Amide) (ppm) | δ ((S)-MTPA Amide) (ppm) | Δδ (δS - δR) (ppm) | Assignment |

| Aromatic-H | 7.25 | 7.28 | +0.03 | On one side of MTPA plane |

| Methyl-H | 1.45 | 1.42 | -0.03 | On other side of MTPA plane |

Note: This table illustrates the principle of Mosher's method. The signs of Δδ values determine the spatial arrangement of the substituents relative to the MTPA phenyl group.

Table 4: Representative ¹⁹F NMR Data for Chiral Amine Derivatized with a Fluorinated CDA

| Diastereomer | Amine Configuration | CDA Configuration | ¹⁹F Chemical Shift (δ) (ppm) | Δδ (δ(R)-amine - δ(S)-amine) (ppm) |

| 1 | R | S | -71.5 | \multirow{2}{*}{-0.8} |

| 2 | S | S | -72.3 |

Note: This table provides a hypothetical example of how ¹⁹F NMR chemical shift differences between diastereomers are used to determine enantiomeric purity and can be correlated to absolute configuration.

4 Chemical Correlation Methods

Chemical correlation is a classical and definitive method for establishing absolute configuration. This technique involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already known, or vice versa, without affecting the stereocenter.

For this compound, a plausible chemical correlation strategy would be to relate it to a known chiral compound. For example, the amino group could be converted to a hydroxyl group via diazotization followed by hydrolysis, a reaction known to proceed with retention or predictable inversion of configuration at the stereocenter, to yield (1R)-1-(3,4-dimethylphenyl)ethanol. The optical rotation and other chiroptical properties of this resulting alcohol could then be compared to a standard sample of the alcohol prepared from a source of known absolute configuration. If the properties match, the absolute configuration of the starting amine is confirmed. Alternatively, the amine could be synthesized from a chiral precursor of known configuration, thereby establishing its stereochemistry.

Mechanistic and Theoretical Investigations of 1r 1 3,4 Dimethylphenyl Ethanamine and Its Transformations

Computational Chemistry Studies

Computational chemistry provides powerful tools to model and predict the behavior of molecules at an atomic level. For (1R)-1-(3,4-dimethylphenyl)ethanamine, these methods can offer insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in determining the molecule's most stable conformations. By systematically rotating the single bonds—specifically the C-N bond and the bond connecting the ethyl group to the phenyl ring—a potential energy surface can be generated. This surface reveals the various low-energy conformers and the energy barriers that separate them.

DFT-Based Prediction of Reaction Pathways and Transition State Geometries

Beyond static conformational analysis, DFT is a powerful tool for mapping out the entire course of a chemical reaction. For transformations involving this compound, such as N-acylation, alkylation, or its use as a chiral auxiliary or resolving agent, DFT can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, most importantly, the transition states.

The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the reaction's activation barrier and, consequently, its rate. DFT calculations can provide detailed information about the bond-breaking and bond-forming processes occurring at the transition state. Although specific published data for this compound is scarce, this computational approach is fundamental to modern mechanistic organic chemistry.

Molecular Modeling of Chiral Recognition and Interactions

Chiral recognition is a phenomenon where a chiral molecule interacts differently with the two enantiomers of another chiral compound. Molecular modeling techniques, which can include DFT as well as other methods like molecular mechanics, are used to study these interactions. In the case of this compound, modeling can elucidate how it interacts with other chiral molecules, for example, during its use as a chiral resolving agent to separate a racemic mixture of acids.

These models can predict the formation of diastereomeric complexes (e.g., salts) and calculate their relative stabilities. The more stable diastereomeric complex corresponds to the one that will preferentially form, allowing for the separation of enantiomers. Factors such as hydrogen bonding involving the amine group and steric interactions between the phenyl ring and the substituents on the interacting molecule are key determinants of chiral recognition. Studies on similar chiral amines have demonstrated the utility of molecular modeling in understanding and predicting the efficiency of enantioseparation processes. nih.govnih.gov

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide experimental data on the rates of chemical reactions, offering insights into reaction mechanisms. For this compound, kinetic analyses can quantify its reactivity and help to elucidate the step-by-step pathway of its transformations.

Kinetic Isotope Effect (KIE) Measurements for Elucidating Rate-Determining Steps

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the mechanism of a reaction by measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes. wikipedia.org For reactions involving this compound, a common application of KIE would be to replace a hydrogen atom with deuterium (B1214612) at a position where a bond is broken in the rate-determining step.

For example, if the N-H bond of the amine is broken in the slowest step of a reaction, substituting the hydrogen with deuterium would likely result in a slower reaction rate, a phenomenon known as a primary kinetic isotope effect. The magnitude of the KIE can provide information about the geometry of the transition state. princeton.edu Conversely, if an isotopic substitution is made at a position not directly involved in bond breaking, a smaller secondary kinetic isotope effect might be observed, which can still provide valuable information about changes in hybridization or steric environment at that position during the reaction. libretexts.org While specific KIE studies on this compound are not readily found in the literature, this technique remains a cornerstone of mechanistic investigation. nih.govnih.gov

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) involves monitoring the concentrations of reactants, intermediates, and products over the entire course of a reaction. This high-throughput method can provide a wealth of kinetic information from a minimal number of experiments. For reactions utilizing this compound, RPKA could be used to quickly determine the reaction order with respect to each reactant, identify any catalyst deactivation or product inhibition, and build a comprehensive kinetic model of the transformation.

This technique is particularly valuable for complex reactions with multiple competing pathways or for optimizing reaction conditions. By fitting the concentration-time data to various kinetic models, a detailed picture of the reaction mechanism can be constructed. As with other specific studies on this compound, detailed RPKA data for reactions involving this compound is not prominently available in peer-reviewed journals.

Based on the conducted research, detailed mechanistic and theoretical investigations focusing specifically on the asymmetric induction mechanisms of This compound are not extensively available in publicly accessible scientific literature. While the principles of chiral resolution using chiral amines are well-established, specific studies detailing the precise stereochemical models, transition state analyses, and comprehensive research findings for this particular compound are not sufficiently documented to construct a thorough and authoritative article as requested.

General principles of asymmetric induction by chiral amines involve the formation of diastereomeric salts with racemic acids. acs.org The separation of these salts is possible due to their different physical properties, such as solubility, which arise from the distinct three-dimensional structures of the diastereomers. The efficiency of such resolutions is dictated by the degree of interaction and chiral recognition between the chiral amine and the substrate.

In a typical scenario, this compound would be reacted with a racemic carboxylic acid. This reaction forms a pair of diastereomeric salts: ((1R)-1-(3,4-dimethylphenyl)ethylammonium)-(R)-carboxylate and ((1R)-1-(3,4-dimethylphenyl)ethylammonium)-(S)-carboxylate. The different spatial arrangements of the substituents on both the amine and the acid lead to variations in crystal packing and intermolecular forces, such as hydrogen bonding and van der Waals interactions. These differences ultimately determine the solubility of the diastereomeric salts in a given solvent, allowing for the preferential crystallization of one diastereomer.

The elucidation of the precise mechanism of asymmetric induction would require:

X-ray crystallographic analysis of the separated diastereomeric salts to understand the specific intermolecular interactions and packing in the crystal lattice.

Spectroscopic studies (e.g., NMR) to probe the interactions between the chiral amine and the enantiomers of the acid in solution.

Computational modeling to calculate the energies of the transition states leading to the formation of the diastereomeric salts and to visualize the preferred conformations.

Emerging Research Directions and Future Perspectives for 1r 1 3,4 Dimethylphenyl Ethanamine

Development of More Sustainable and Environmentally Benign Synthesis Routes

The chemical industry's growing emphasis on green chemistry is driving research away from traditional synthetic methods that often rely on harsh conditions and generate significant waste. nih.govcarlroth.com For chiral amines like (1R)-1-(3,4-dimethylphenyl)ethanamine, this involves a shift towards biocatalysis and other sustainable practices.

Future research is centered on optimizing enzymatic processes for the synthesis of this compound. Key areas of development include:

Enzyme Engineering : Techniques such as directed evolution and computational redesign are being used to create bespoke enzymes with higher selectivity, stability, and broader substrate scope. nih.gov This could lead to transaminases or amine dehydrogenases specifically tailored for the efficient production of this compound from readily available prochiral ketones.

Renewable Feedstocks : A long-term goal is to produce chemical building blocks from renewable biomass resources. mdpi.com Research into converting biomass-derived furans and other platform chemicals into amines could eventually provide a sustainable pathway to the precursors of this compound. mdpi.com

Photoenzymatic Systems : An innovative approach combines light energy with enzymes to drive challenging chemical reactions. technologynetworks.com This has been demonstrated for the synthesis of chiral amines via hydroamination, offering a clean and efficient method that could be adapted for related structures. technologynetworks.com

Table 1: Comparison of Synthetic Routes for Chiral Amines

| Feature | Traditional Chemical Synthesis | Emerging Biocatalytic Synthesis |

|---|---|---|

| Catalyst | Often uses expensive and toxic heavy metal catalysts. rsc.org | Utilizes biodegradable enzymes (e.g., transaminases). nih.govacs.org |

| Reaction Conditions | Frequently requires high temperatures and pressures. rsc.org | Operates under mild conditions (room temperature, atmospheric pressure). rsc.org |

| Solvents | Often relies on volatile organic solvents. | Primarily uses water as a solvent. acs.org |

| Stereoselectivity | May require chiral auxiliaries or resolving agents, adding steps and waste. | Typically provides excellent enantioselectivity (>99% ee) in a single step. rsc.org |

| Environmental Impact | Higher E-factor (more waste generated per kg of product). nih.gov | Lower E-factor, aligning with green chemistry principles. carlroth.com |

Exploration of Novel Catalytic Functions and Reaction Systems

Beyond its role as a synthetic building block, the this compound scaffold is a promising candidate for the development of new chiral catalysts and ligands for asymmetric synthesis. The inherent chirality and the presence of a reactive amino group make it ideal for modification into organocatalysts or for coordination with metal centers.

Emerging research in this area includes:

Organocatalyst Development : The amine can be derivatized to create a new class of organocatalysts, such as squaramides or thioureas. researchgate.net These catalysts are valuable for promoting a variety of stereoselective reactions, including Michael additions, Mannich reactions, and aldol (B89426) condensations. researchgate.net